molecular formula C9H11F2NO B13524940 2,2-Difluoro-2-(4-methoxyphenyl)ethanamine

2,2-Difluoro-2-(4-methoxyphenyl)ethanamine

Cat. No.: B13524940
M. Wt: 187.19 g/mol
InChI Key: JIGTZMIFTQGYRA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is an organic compound that features a difluoroethyl group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or aldehydes, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.

Scientific Research Applications

2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets through its difluoroethyl and methoxyphenyl groups. These interactions can modulate the compound’s binding affinity and specificity for various biological targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a stable bioisostere for other pharmacophores .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both difluoroethyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2,2-difluoro-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H11F2NO/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5H,6,12H2,1H3

InChI Key

JIGTZMIFTQGYRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)(F)F

Origin of Product

United States

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